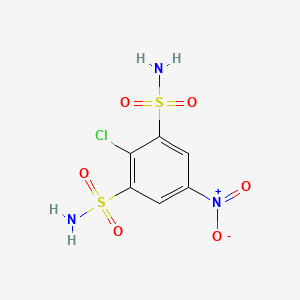
2-Chloro-5-nitrobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrobenzene-1,3-disulfonamide is an organic compound with the molecular formula C6H6ClN3O6S2 and a molecular weight of 315.71 g/mol . It is a derivative of benzene, characterized by the presence of chloro, nitro, and disulfonamide functional groups. This compound is often used as an impurity standard in the pharmaceutical industry, particularly in the analysis of Hydrochlorothiazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzene-1,3-disulfonamide typically involves the nitration and sulfonation of chlorobenzene derivatives. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-5-nitrobenzene-1,3-disulfonamide.
Reduction: Formation of 2-chloro-5-aminobenzene-1,3-disulfonamide.
Oxidation: Formation of 2-chloro-5-nitrobenzene-1,3-disulfonic acid.
Scientific Research Applications
2-Chloro-5-nitrobenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in drugs like Hydrochlorothiazide, which is used to treat hypertension and fluid retention.
Industry: Employed in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzene-1,3-disulfonamide is primarily related to its role as an impurity in Hydrochlorothiazide. Hydrochlorothiazide affects the distal renal tubular mechanism of electrolyte reabsorption, leading to increased excretion of sodium and water. This helps in reducing fluid retention and lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzene-1,3-disulfonic acid
- 2-Amino-5-nitrobenzene-1,3-disulfonamide
- 2-Chloro-5-aminobenzene-1,3-disulfonamide
Comparison
2-Chloro-5-nitrobenzene-1,3-disulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and applications. Compared to its analogs, it has distinct chemical properties that make it suitable for specific industrial and pharmaceutical applications .
Properties
Molecular Formula |
C6H6ClN3O6S2 |
|---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
2-chloro-5-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H6ClN3O6S2/c7-6-4(17(8,13)14)1-3(10(11)12)2-5(6)18(9,15)16/h1-2H,(H2,8,13,14)(H2,9,15,16) |
InChI Key |
PREZFYRUXJRWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


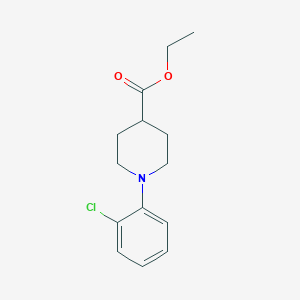
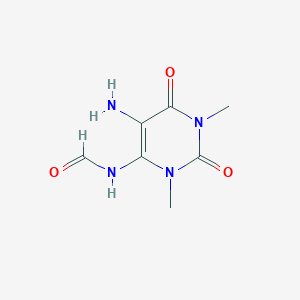
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
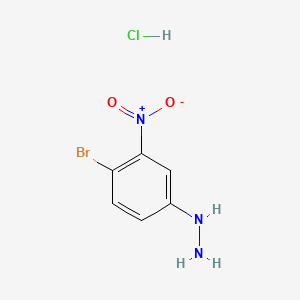

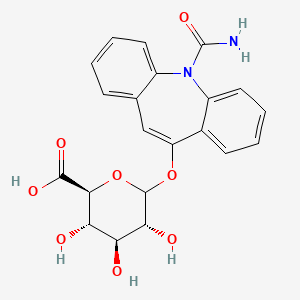
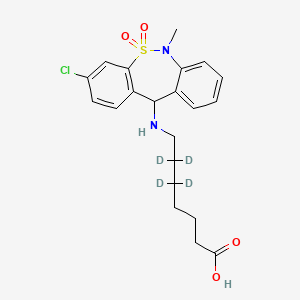

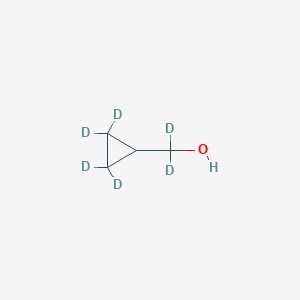

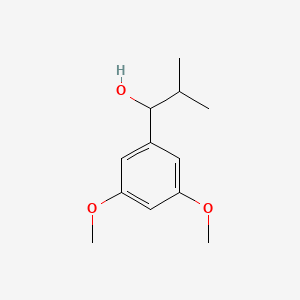
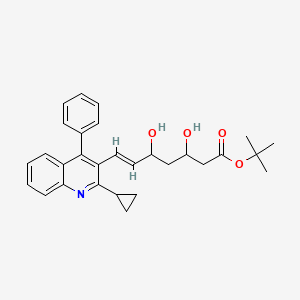
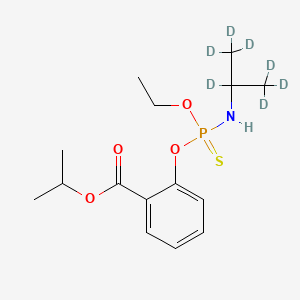
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
